16,16-Dimethyl-pgd2

概要

説明

16,16-ジメチル プロスタグランジン D2 は、プロスタグランジン D2 の合成類似体であり、その代謝安定性で知られています。 この化合物は、ADP誘発ヒト血小板凝集を強化し、ラットの血圧を上昇させる能力が特徴です 。これは、心臓血管研究や炎症調節など、さまざまな研究分野において貴重なツールです。

作用機序

16,16-ジメチル プロスタグランジン D2 の作用機序は、特定のプロスタグランジン受容体との相互作用を伴います。これは、これらの受容体に結合して下流のシグナル伝達経路を活性化することにより、ADP誘発血小板凝集を強化します。 これは、血小板活性化と凝集の増加につながり、血圧と心臓血管機能への影響に寄与しています .

生化学分析

Biochemical Properties

16,16-dimethyl Prostaglandin D2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins. 16,16-dimethyl Prostaglandin D2 enhances ADP-induced human platelet aggregation, indicating its interaction with platelet aggregation pathways . Additionally, it has been shown to increase systemic blood pressure in rats, suggesting its involvement in cardiovascular biochemical pathways .

Cellular Effects

16,16-dimethyl Prostaglandin D2 has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance ADP-induced human platelet aggregation, which is a critical process in blood clotting . Furthermore, it increases systemic blood pressure in rats, indicating its impact on vascular smooth muscle cells and endothelial cells . These effects highlight the compound’s role in regulating cardiovascular functions at the cellular level.

Molecular Mechanism

The molecular mechanism of 16,16-dimethyl Prostaglandin D2 involves its interaction with specific receptors and enzymes. It binds to prostaglandin receptors, particularly the D-prostanoid receptors (DP1 and DP2), which are involved in mediating its effects on platelet aggregation and blood pressure . Additionally, 16,16-dimethyl Prostaglandin D2 is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which further activates peroxisome proliferator-activated receptor gamma (PPARγ) and influences gene expression related to inflammation and cell differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 16,16-dimethyl Prostaglandin D2 have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be metabolically stable, with a prolonged half-life in vivo . Studies have shown that it maintains its activity over extended periods, making it a valuable tool for long-term biochemical and physiological studies . Its stability and effects may vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of 16,16-dimethyl Prostaglandin D2 vary with different dosages in animal models. In rats, it has been shown to enhance ADP-induced platelet aggregation and increase systemic blood pressure at specific doses . Higher doses may lead to toxic or adverse effects, such as excessive blood pressure elevation and potential cardiovascular complications . Therefore, careful dosage optimization is crucial when using this compound in animal studies to avoid adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

16,16-dimethyl Prostaglandin D2 is involved in several metabolic pathways. It is a synthetic analog of Prostaglandin D2 and is metabolized to 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which activates PPARγ and influences gene expression related to inflammation and cell differentiation . The compound also interacts with cyclooxygenase enzymes, which are involved in the conversion of arachidonic acid to prostaglandins . These interactions highlight its role in modulating metabolic flux and influencing metabolite levels in various biological systems.

Transport and Distribution

The transport and distribution of 16,16-dimethyl Prostaglandin D2 within cells and tissues involve specific transporters and binding proteins. The compound is known to enhance ADP-induced human platelet aggregation, indicating its interaction with platelet membrane receptors and transporters . Additionally, it increases systemic blood pressure in rats, suggesting its distribution to vascular tissues and interaction with endothelial cells and smooth muscle cells . These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 16,16-dimethyl Prostaglandin D2 is crucial for its activity and function. The compound is known to interact with specific receptors and enzymes within cellular compartments. For instance, its interaction with D-prostanoid receptors (DP1 and DP2) occurs at the cell membrane, where it modulates platelet aggregation and blood pressure . Additionally, its metabolite, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), localizes to the nucleus and activates PPARγ, influencing gene expression related to inflammation and cell differentiation . These subcellular localizations are essential for the compound’s biochemical and physiological effects.

準備方法

16,16-ジメチル プロスタグランジン D2 の合成には、適切なプロスタグランジン前駆体から始まるいくつかのステップが含まれます。合成経路には通常、プロスタグランジン構造への16,16-ジメチル基の導入が含まれます。これは、酸化および還元ステップなどの、一連の化学反応によって制御された条件下で達成されます。 最終生成物は、しばしば98%を超える高純度を実現するために精製されます 。工業生産方法には、同様の反応条件を使用する大規模合成が含まれる場合がありますが、より高い収率と効率のために最適化されています。

化学反応の分析

16,16-ジメチル プロスタグランジン D2 は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を修飾できます。

還元: この反応は、ケトン基をヒドロキシル基に還元できます。

置換: この反応には、特定の官能基を他の官能基に置き換えることが含まれる場合があります。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

16,16-ジメチル プロスタグランジン D2 は、科学研究で幅広い用途があります。

化学: プロスタグランジン経路と反応を研究するための安定な類似体として使用されます。

生物学: 血小板凝集と血圧調節における役割について調査されました。

医学: 心臓血管疾患と炎症における潜在的な治療的用途について探求されました。

科学的研究の応用

16,16-Dimethyl Prostaglandin D2 has a wide range of applications in scientific research:

Chemistry: Used as a stable analog for studying prostaglandin pathways and reactions.

Biology: Investigated for its role in platelet aggregation and blood pressure regulation.

Medicine: Explored for potential therapeutic applications in cardiovascular diseases and inflammation.

Industry: Utilized in the development of new drugs and therapeutic agents.

類似化合物との比較

16,16-ジメチル プロスタグランジン D2 は、その代謝安定性と特定の生物学的効果によりユニークです。類似の化合物には次のようなものがあります。

16,16-ジメチル プロスタグランジン E2: 造血幹細胞の調節と免疫調節における役割で知られています.

16,16-ジメチル プロスタグランジン A2: その長い半減期と経口活性により、高血圧研究で使用されます.

これらの化合物は構造的に類似していますが、特定の生物学的活性と用途が異なります。

特性

IUPAC Name |

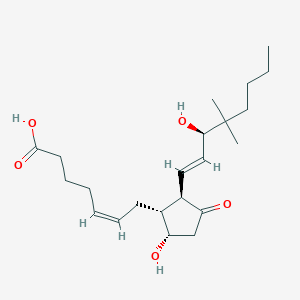

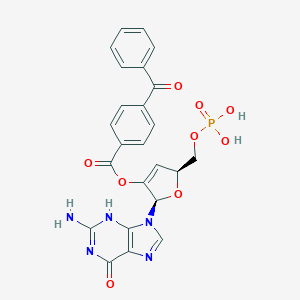

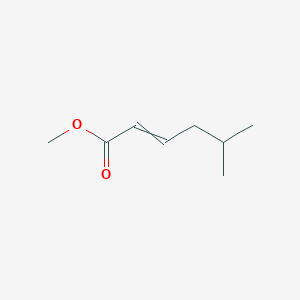

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-18,20,23,25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOZGYCFBTCMC-MBNOUSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85235-22-9 | |

| Record name | 16,16-Dimethyl prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085235229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-DIMETHYL PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9AW0C880 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 16,16-dimethyl Prostaglandin D2 interact with its target and what are the downstream effects?

A: While 16,16-dimethyl Prostaglandin D2 is structurally similar to Prostaglandin D2, research suggests it exhibits less potency in activating the DP2 receptor. [] This receptor, also known as CRTH2, is found on immune cells like eosinophils and plays a role in allergic inflammation. [] The weaker interaction of 16,16-dimethyl Prostaglandin D2 with DP2 compared to Prostaglandin D2 suggests potential differences in downstream signaling and cellular responses. [] Further research is needed to fully elucidate the specific downstream effects of 16,16-dimethyl Prostaglandin D2.

Q2: Does 16,16-dimethyl Prostaglandin D2 have any impact on intraocular pressure?

A: Research indicates that 16,16-dimethyl Prostaglandin D2, unlike its analog Prostaglandin D2, was not effective in reducing intraocular pressure in rabbits. [] This suggests that the structural modifications in 16,16-dimethyl Prostaglandin D2 significantly alter its pharmacological activity compared to Prostaglandin D2. []

Q3: What is the significance of the stereochemistry at the carbon 15 position in Prostaglandin D2 analogs?

A: Research on Prostaglandin D2 analogs reveals that the stereochemistry at the carbon 15 position is crucial for their potency as DP2 receptor agonists. [] Specifically, the 15R-methyl-Prostaglandin D2 exhibits significantly higher potency compared to its 15S-methyl counterpart and even surpasses the potency of the natural Prostaglandin D2. [] This highlights the importance of stereospecific interactions in modulating the activity of Prostaglandin D2 analogs.

Q4: What are the potential research applications of 15R-methyl-Prostaglandin D2 given its high potency at the DP2 receptor?

A: The identification of 15R-methyl-Prostaglandin D2 as a highly potent and selective DP2 receptor agonist presents valuable opportunities for research. [] This compound could serve as a valuable tool for investigating the physiological and pathological roles of the DP2 receptor in various inflammatory diseases, including asthma and allergic conditions. [] Its selectivity and resistance to metabolism further enhance its utility in dissecting DP2 receptor signaling pathways and evaluating its potential as a therapeutic target. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)

![16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid](/img/structure/B154000.png)